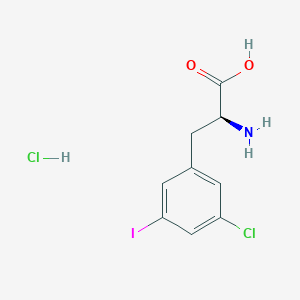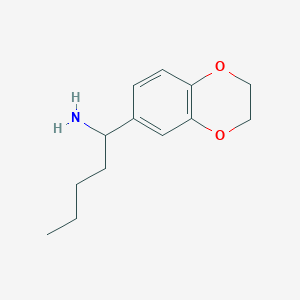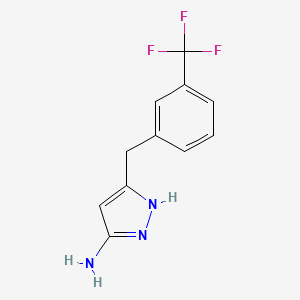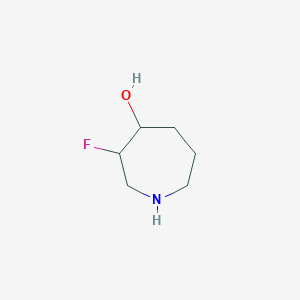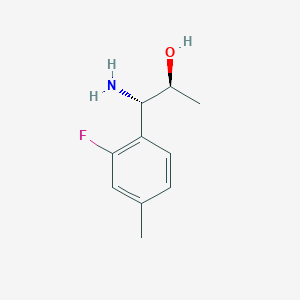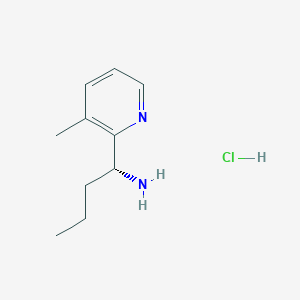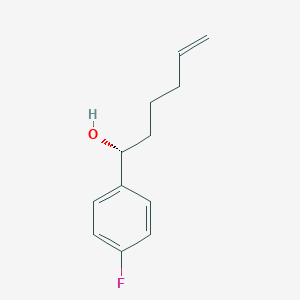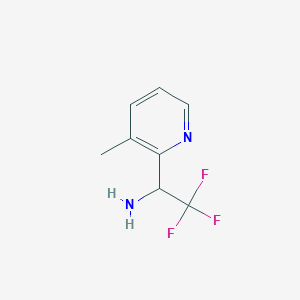
2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated organic compound with the molecular formula C8H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to an ethylamine moiety, which is further connected to a pyridine ring substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method is the reaction of 3-methyl-2-pyridinecarboxaldehyde with trifluoroethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties .
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoromethyl and ethylamine groups but lacking the pyridine ring.
2-(2-Pyridyl)ethylamine: Contains a pyridine ring and ethylamine group but lacks the trifluoromethyl group
Uniqueness
2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is unique due to the combination of the trifluoromethyl group and the substituted pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C8H9F3N2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
Clé InChI |
XFBPUXNYVSSZPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


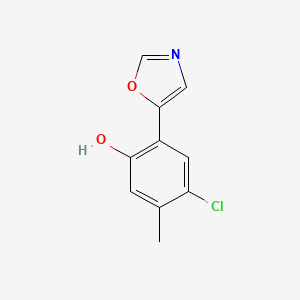
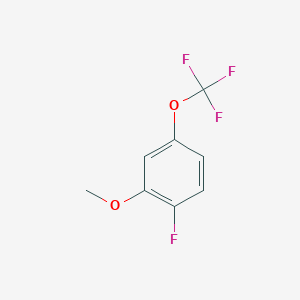
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)
![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)


